4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid
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Overview
Description
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid is an organic compound with the molecular formula C11H15NO5S and a molecular weight of 273.3055 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a sulfonamide group and a 3-methoxypropylamino side chain. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methoxypropylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent choice, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
383871-08-7 |
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Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(3-methoxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H15NO5S/c1-17-8-2-7-12-18(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
MJXWXTPKQJDNIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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